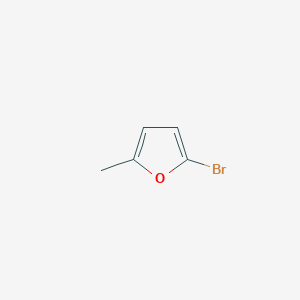

2-Bromo-5-methylfuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO/c1-4-2-3-5(6)7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGRESZTMULPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348563 | |

| Record name | 2-bromo-5-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123837-09-2 | |

| Record name | 2-bromo-5-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methylfuran from 2-methylfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-5-methylfuran from 2-methylfuran. It includes a comparative analysis of different synthetic routes, a detailed experimental protocol for a high-yield synthesis, and characterization data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a key heterocyclic building block in organic synthesis, utilized in the preparation of a variety of more complex molecules, including pharmaceuticals and agrochemicals. The selective introduction of a bromine atom at the C5 position of the furan ring is a critical transformation that opens up avenues for further functionalization through cross-coupling reactions and other transformations. This guide focuses on the synthesis of this valuable intermediate from the readily available starting material, 2-methylfuran.

Comparative Analysis of Synthetic Routes

Several methods can be employed for the bromination of 2-alkylfurans. The choice of brominating agent and reaction conditions is crucial for achieving high selectivity for the desired C5-brominated product and minimizing the formation of byproducts, such as the C3-brominated isomer or products of methyl group bromination. A summary of different approaches for the analogous bromination of 2-ethylfuran is presented in Table 1, which provides valuable insights into the potential outcomes for the synthesis of this compound.

Table 1: Comparison of Synthetic Routes for the Bromination of 2-Ethylfuran [1]

| Brominating Agent/Method | Reagents and Conditions | Yield of 2-Bromo-5-ethylfuran | Side Products |

| Bromine | Br₂ (1 equiv), DMF, 20°C, 1 h | 29% | 2,5-dibromo-3-ethylfuran (9%) |

| N-Bromosuccinimide (NBS) | NBS (1 equiv), AIBN (5 mol %), Et₂O, reflux, 4 h | 25% | 2-(1-bromoethyl)furan (17%) |

| N-Bromosuccinimide (NBS) | NBS (1 equiv), THF, 0°C to room temperature, 24 h | 12% | 2-(1-bromoethyl)furan (4%) |

| Lithiation followed by Bromination | 1) n-BuLi (1 equiv), THF, –78 to –10°C, 2 h; 2) DBDMH (1 equiv), –78 to 0 °C, 12 h | 54% | Not specified |

Note: Data is for the synthesis of 2-bromo-5-ethylfuran and serves as an illustrative comparison for the synthesis of this compound.[1] AIBN (Azobisisobutyronitrile) is a radical initiator which promotes bromination of the alkyl side chain.[2] DBDMH is 1,3-Dibromo-5,5-dimethylhydantoin.[1]

Based on the data for the analogous 2-ethylfuran, direct bromination with bromine in DMF provides a moderate yield of the desired product. The use of NBS with a radical initiator (AIBN) leads to significant side-chain bromination, a reaction to be avoided for the synthesis of this compound.[2] The most promising route in terms of yield is the lithiation of the furan ring followed by quenching with a bromine source.[1]

Recommended Synthetic Protocol: Lithiation Followed by Bromination

This section provides a detailed experimental protocol for the synthesis of this compound based on the high-yield method reported for the analogous 2-ethylfuran.[1] This method involves the selective deprotonation of 2-methylfuran at the C5 position using n-butyllithium, followed by quenching the resulting lithiated species with a brominating agent.

Materials and Equipment

-

Reagents:

-

2-Methylfuran (C₅H₆O, FW: 82.10 g/mol )

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (C₅H₆Br₂N₂O₂, FW: 285.92 g/mol )

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes (for chromatography)

-

Ethyl acetate (for chromatography)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Low-temperature thermometer

-

Inert atmosphere setup (e.g., nitrogen or argon manifold)

-

Dry ice/acetone or cryocooler for low-temperature bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup (column, silica gel, etc.)

-

Experimental Procedure

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-methylfuran (1.0 equivalent) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise via a syringe or dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to -10 °C over approximately 2 hours.

-

Re-cool the mixture to -78 °C.

-

In a separate flask, dissolve 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 equivalent) in anhydrous THF and cool the solution to 0 °C.

-

Add the cold DBDMH solution to the lithiated furan solution at -78 °C.

-

Allow the reaction mixture to slowly warm to 0 °C and stir for 12 hours.

-

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with hexanes (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a suitable solvent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate in hexanes).

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a colorless to pale yellow liquid.

-

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₅H₅BrO |

| Molecular Weight | 161.00 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 133 °C at 760 mmHg |

| ¹H NMR (CDCl₃) | Predicted values: δ ~6.2 (d, 1H), ~6.0 (d, 1H), ~2.3 (s, 3H) |

| ¹³C NMR (CDCl₃) | Predicted values: δ ~153, ~120, ~112, ~108, ~14 |

| GC-MS | A single peak corresponding to the molecular ion (m/z 160/162) should be observed. |

Note: NMR chemical shifts are predicted and may vary slightly based on the solvent and instrument used. It is recommended to acquire experimental data for full characterization.

Signaling Pathways and Logical Relationships

The synthesis of this compound via lithiation follows a clear logical progression of chemical transformations. This can be visualized as a pathway where each step enables the next, leading to the desired product.

Conclusion

This technical guide has outlined a robust and high-yielding method for the synthesis of this compound from 2-methylfuran. By leveraging a lithiation-bromination strategy, the selective introduction of a bromine atom at the C5 position of the furan ring can be achieved with good efficiency. The provided experimental protocol and characterization data serve as a practical resource for researchers engaged in the synthesis of this important chemical intermediate. Careful execution of the experimental procedure and appropriate characterization are essential for obtaining the desired product in high purity.

References

An In-depth Technical Guide to 2-Bromo-5-methylfuran: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-methylfuran is a halogenated heterocyclic compound that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern on the furan ring provides a versatile scaffold for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and common reactions, and an analysis of its spectroscopic characteristics.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1] It is soluble in common organic solvents but has low solubility in water.[1] The compound is generally stable under normal storage and use conditions.[1] A summary of its key physical properties is presented in Table 1. There are some discrepancies in the reported values for boiling point and density in the literature, which may be attributed to different experimental conditions or purity of the samples.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅BrO | [2] |

| Molecular Weight | 161.00 g/mol | [2] |

| CAS Number | 123837-09-2 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 132.7 °C at 760 mmHg | [3] |

| Note: Other reported values include 133 °C and 211-213 °C. | [2][4] | |

| Melting Point | -29 °C | [4] |

| Density | 1.537 g/cm³ | [2][5] |

| Note: Another reported value is 1.66 g/cm³. | [4] | |

| Flash Point | 34 °C | [2][5] |

| Refractive Index | 1.505 | [2][5] |

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show three distinct signals:

-

A singlet for the methyl protons (-CH₃) at approximately δ 2.3-2.4 ppm.

-

A doublet for the furan ring proton at the 3-position (adjacent to the bromine) at approximately δ 6.2-6.3 ppm.

-

A doublet for the furan ring proton at the 4-position (adjacent to the methyl group) at approximately δ 6.0-6.1 ppm.

The two furan protons would likely exhibit a small coupling constant (J ≈ 3-4 Hz), characteristic of protons on a furan ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to show five signals corresponding to the five carbon atoms in the molecule:

-

The carbon of the methyl group (-CH₃) is expected to appear in the upfield region, around δ 13-15 ppm.

-

The furan ring carbons are expected in the aromatic region. The carbon bearing the bromine atom (C2) would be downfield shifted due to the halogen's deshielding effect, likely in the range of δ 118-122 ppm.

-

The carbon bearing the methyl group (C5) would be expected around δ 150-155 ppm.

-

The two unsubstituted furan ring carbons (C3 and C4) would likely appear between δ 108-115 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the furan ring and the C-Br bond. Key expected absorptions include:

-

C-H stretching (furan ring): Around 3100-3150 cm⁻¹

-

C-H stretching (methyl group): Around 2850-2960 cm⁻¹

-

C=C stretching (furan ring): Bands in the region of 1500-1600 cm⁻¹ and 1380-1480 cm⁻¹

-

Ring vibrations (furan): Characteristic bands around 1020 cm⁻¹ and 1225 cm⁻¹[6]

-

C-O-C stretching: Strong absorption in the 1000-1300 cm⁻¹ region

-

C-Br stretching: In the fingerprint region, typically below 700 cm⁻¹

Mass Spectrometry (MS) (Predicted)

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 160 and 162 with approximately equal intensity, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[7] Common fragmentation pathways would likely involve the loss of a bromine atom, a methyl group, or cleavage of the furan ring.

Chemical Synthesis and Reactivity

This compound is a key synthetic intermediate, with its reactivity dominated by the C-Br bond. This allows for the introduction of various functional groups through cross-coupling and organometallic reactions.

Synthesis of this compound

A common method for the synthesis of 2-bromo-5-substituted furans involves the bromination of the corresponding 2-substituted furan. An adaptable one-pot protocol from a similar synthesis of 2-bromo-5-ethylfuran is presented below.[8]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Methylfuran

-

n-Butyllithium (n-BuLi) in hexanes

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-methylfuran (1.0 equivalent) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

In a separate flask, prepare a solution of DBDMH (1.0 equivalent) in anhydrous THF.

-

Add the DBDMH solution dropwise to the lithiated furan solution at -78 °C.

-

Allow the reaction mixture to slowly warm to 0 °C and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Reactivity and Common Transformations

The C-Br bond in this compound is the primary site of reactivity, making it an excellent substrate for various carbon-carbon and carbon-heteroatom bond-forming reactions.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.

Caption: Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound

-

Arylboronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried reaction vessel, add this compound (1.0 equivalent), the arylboronic acid, the base, and the palladium catalyst.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[9]

This compound can be converted into a Grignard reagent, which is a potent nucleophile for reactions with various electrophiles, such as aldehydes, ketones, and esters.

Caption: Formation and reaction of a Grignard reagent.

Experimental Protocol: Grignard Reaction

Materials:

-

This compound

-

Magnesium turnings (activated)

-

Anhydrous diethyl ether or THF

-

Electrophile (e.g., an aldehyde or ketone)

-

Saturated aqueous NH₄Cl or dilute HCl for workup

Procedure:

-

Flame-dry all glassware and allow to cool under an inert atmosphere.

-

Place magnesium turnings (1.1 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small amount of anhydrous ether or THF to cover the magnesium.

-

Dissolve this compound (1.0 equivalent) in anhydrous ether or THF and add a small portion to the magnesium to initiate the reaction (a crystal of iodine can be used as an initiator).

-

Once the reaction has started (indicated by bubbling and heat generation), add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent to 0 °C and add a solution of the electrophile (1.0 equivalent) in anhydrous ether or THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or distillation.[10]

Applications in Synthesis

This compound is a versatile building block for the synthesis of a wide range of compounds. Its derivatives have shown potential in various applications:

-

Pharmaceuticals: The furan nucleus is a common motif in many biologically active compounds. Derivatives of this compound can be used to synthesize novel drug candidates.

-

Agrochemicals: It serves as a precursor for the synthesis of new pesticides and herbicides.[4]

-

Materials Science: Furan-containing polymers and materials can be synthesized using this compound as a monomer or cross-linking agent.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]

-

Handling: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

-

Storage: Store in a cool, dry, and dark place away from heat, sparks, and open flames. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Hazards: The compound is flammable. In case of accidental ingestion or significant exposure, seek immediate medical attention.[4]

This guide provides a summary of the available information on this compound. Researchers should always consult the relevant Safety Data Sheet (SDS) before handling this chemical and refer to the primary literature for specific experimental details.

References

- 1. ecommons.udayton.edu [ecommons.udayton.edu]

- 2. Page loading... [wap.guidechem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. web.mnstate.edu [web.mnstate.edu]

2-Bromo-5-methylfuran CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-methylfuran, a versatile heterocyclic compound with applications in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. This document details its chemical and physical properties, provides experimental protocols for its synthesis and key reactions, and includes relevant spectral data for characterization.

Chemical Identity and Properties

This compound is a halogenated derivative of furan. Its core structure consists of a five-membered aromatic ring containing one oxygen atom, with a bromine atom at the 2-position and a methyl group at the 5-position.

| Property | Value | Source(s) |

| CAS Number | 123837-09-2 | [1][2] |

| Molecular Formula | C₅H₅BrO | [1][2] |

| Molecular Weight | 161.00 g/mol | [1][3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 133 °C | [1] |

| Density | 1.537 g/cm³ | [1] |

| Refractive Index | 1.505 | [1] |

| Flash Point | 34 °C | [1] |

Synthesis of this compound

Experimental Protocol: Synthesis of 2-Methylfuran (Precursor)

This protocol is a generalized representation based on literature for the synthesis of 2-methylfuran from furfural.[6][7]

Materials:

-

Furfural

-

Hydrogen source (e.g., H₂ gas, 2-propanol)[5]

-

Catalyst (e.g., Copper chromite, Ni-Fe bimetallic catalyst, Ru/NiFe₂O₄)[5][6]

-

Solvent (if applicable, e.g., for catalytic transfer hydrogenation)

-

Standard laboratory glassware for hydrogenation reactions

-

Purification apparatus (distillation)

Procedure:

-

Set up a hydrogenation reactor according to standard laboratory procedures.

-

Charge the reactor with the chosen catalyst.

-

Introduce furfural and the hydrogen source to the reactor.

-

The reaction is typically carried out at elevated temperatures (e.g., 140-220 °C) and may be performed at atmospheric or elevated pressure.[5][6]

-

Monitor the reaction for the consumption of furfural.

-

Upon completion, the crude product mixture is cooled and the catalyst is removed by filtration.

-

The 2-methylfuran is then purified from the reaction mixture by distillation.[6]

Experimental Protocol: Bromination of 2-Methylfuran (Generalized)

This is a generalized protocol and requires optimization for specific laboratory conditions.

Materials:

-

2-Methylfuran

-

Brominating agent (e.g., N-Bromosuccinimide (NBS), Bromine)

-

Inert solvent (e.g., Carbon tetrachloride, Dichloromethane)

-

Radical initiator (if using NBS, e.g., AIBN or benzoyl peroxide) or a Lewis acid catalyst (if using Br₂)

-

Standard laboratory glassware for reflux and work-up

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylfuran in an appropriate inert solvent.

-

Add the brominating agent portion-wise to the solution. If using NBS, add a catalytic amount of a radical initiator.

-

The reaction mixture is typically heated to reflux to initiate and sustain the reaction.

-

Monitor the reaction progress using a suitable technique (e.g., TLC or GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude this compound can be purified by fractional distillation or column chromatography.

Chemical Reactivity and Synthetic Applications

This compound is a valuable synthetic intermediate due to the reactivity of the carbon-bromine bond. It readily participates in various cross-coupling and organometallic reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various organoboron compounds in the presence of a palladium catalyst and a base.[8][9][10][11]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Generalized)

This protocol is adapted from general procedures for similar aryl bromides and may require optimization.[8][9][12]

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%), Pd(OAc)₂ (3 mol%))[8][12]

-

Solvent system (e.g., 1,4-Dioxane/Water (4:1), Isopropanol/Water (2:1))[8][12]

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or similar reaction vessel

Procedure:

-

To a Schlenk flask, add this compound, phenylboronic acid, the palladium catalyst, and the base.

-

Seal the flask and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.[10][12]

-

Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[12]

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

dot { graph [ rankdir="LR", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=1.2, pad="0.5,0.5" ]; node [ shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1" ]; edge [ fontname="Arial", fontsize=10, arrowhead=vee, arrowsize=0.8 ];

// Nodes A [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Ar-Pd(II)-X\nLn", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Ar-Pd(II)-Ar'\nLn", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Ar-Ar'", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Ar-X\n(this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Ar'-B(OR)₂\n(Phenylboronic acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Base", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> A [label="Regenerated\nCatalyst", color="#5F6368"]; F -> G [label="Product", color="#5F6368"]; H -> B [color="#5F6368"]; I -> D [color="#5F6368"]; J -> D [color="#5F6368"]; } Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Grignard Reaction

This compound can be used to prepare the corresponding Grignard reagent, 5-methyl-2-furylmagnesium bromide. This organometallic reagent is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide.[13][14][15]

Experimental Protocol: Preparation of 5-Methyl-2-furylmagnesium Bromide (Generalized)

This protocol is adapted from general procedures for Grignard reagent formation and requires strict anhydrous conditions.[13][14][15][16]

Materials:

-

This compound

-

Magnesium turnings (activated)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Dry glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Assemble a dry three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Place magnesium turnings in the flask. Activate the magnesium by adding a small crystal of iodine and gently warming until the iodine vapor is visible, then allow to cool.[14][15]

-

Add a small amount of anhydrous ether or THF to cover the magnesium.

-

Dissolve this compound in anhydrous ether or THF in the dropping funnel.

-

Add a small portion of the this compound solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

-

The resulting greyish solution of 5-methyl-2-furylmagnesium bromide is then ready for reaction with an electrophile.

dot { graph [ rankdir="TB", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.5, ranksep=0.8, pad="0.5,0.5" ]; node [ shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1" ]; edge [ fontname="Arial", fontsize=10, arrowhead=vee, arrowsize=0.8 ];

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Activate Mg with I₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Add anhydrous ether/THF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Add a small amount of\nthis compound solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision1 [label="Reaction starts?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step4 [label="Add remaining solution\ndropwise to maintain reflux", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step5 [label="Stir until Mg is consumed", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Grignard reagent formed", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; step3a [label="Apply gentle heat", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> step1 [color="#5F6368"]; step1 -> step2 [color="#5F6368"]; step2 -> step3 [color="#5F6368"]; step3 -> decision1 [color="#5F6368"]; decision1 -> step4 [label="Yes", color="#5F6368"]; decision1 -> step3a [label="No", color="#5F6368"]; step3a -> decision1 [color="#5F6368"]; step4 -> step5 [color="#5F6368"]; step5 -> end [color="#5F6368"]; } Caption: Workflow for the preparation of a Grignard reagent.

Spectroscopic Data

While specific, experimentally obtained spectra for this compound were not found in the searched literature, predicted spectral data can be inferred from the analysis of similar compounds.

¹H NMR (Predicted):

-

The proton on the furan ring at the 3-position would be expected to appear as a doublet.

-

The proton on the furan ring at the 4-position would be expected to appear as a doublet.

-

The methyl protons at the 5-position would appear as a singlet.

¹³C NMR (Predicted): Five distinct signals would be expected, corresponding to the five carbon atoms in the molecule. The carbon atom attached to the bromine would be significantly shifted. The general chemical shift regions for furan carbons are known, and the presence of the methyl and bromo substituents would influence these shifts.[17][18][19][20]

Biological Activity

The biological activities of this compound itself are not extensively documented in the available literature. However, the furan nucleus is a common scaffold in a wide range of biologically active compounds.[4] Derivatives of this compound have shown promise in antimicrobial research. For instance, compounds synthesized from 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol have demonstrated activity against various microorganisms.[4]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. As a brominated organic compound, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This compound is a valuable building block in organic synthesis, offering a reactive handle for the introduction of the 5-methylfuryl moiety into more complex molecules. Its utility in cross-coupling and organometallic reactions makes it a compound of interest for researchers in medicinal chemistry and materials science. Further investigation into its specific biological activities and the development of detailed, optimized synthetic protocols would be beneficial to the scientific community.

References

- 1. echemi.com [echemi.com]

- 2. This compound 96% | CAS: 123837-09-2 | AChemBlock [achemblock.com]

- 3. 2-Bromo-3-methylfuran | C5H5BrO | CID 14614859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound (EVT-314742) | 123837-09-2 [evitachem.com]

- 5. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels [mdpi.com]

- 6. US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran - Google Patents [patents.google.com]

- 7. Catalytic synthesis of renewable 2-methylfuran from furfural - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. adichemistry.com [adichemistry.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. community.wvu.edu [community.wvu.edu]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. 2-Methylfuran(534-22-5) 13C NMR spectrum [chemicalbook.com]

- 18. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 19. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749) [hmdb.ca]

- 20. 2-Bromo-5-methylpyridine(3510-66-5) 13C NMR spectrum [chemicalbook.com]

A Technical Guide to the Spectroscopic Analysis of 2-Bromo-5-methylfuran

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Bromo-5-methylfuran. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and data from analogous compounds. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed framework for the analysis of this and similar heterocyclic compounds. Methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed, alongside a visual workflow for spectroscopic analysis.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. As with any novel or specialized chemical entity, a thorough structural elucidation is paramount for its application in research and development. Spectroscopic techniques are the cornerstone of such characterization, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide outlines the expected spectroscopic data for this compound and provides generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from the analysis of structurally similar compounds and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~ 6.1 - 6.3 | d | ~ 3.2 | 1H | H3 |

| ~ 5.9 - 6.1 | d | ~ 3.2 | 1H | H4 |

| ~ 2.3 | s | - | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C5 |

| ~ 122 | C2 |

| ~ 112 | C3 |

| ~ 108 | C4 |

| ~ 14 | -CH₃ |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3120 - 3080 | Medium | =C-H stretch (furan ring) |

| 2980 - 2850 | Medium | C-H stretch (methyl group) |

| ~ 1610 | Medium | C=C stretch (furan ring) |

| ~ 1550 | Medium | C=C stretch (furan ring) |

| ~ 1450 | Medium | C-H bend (methyl group) |

| ~ 1020 | Strong | C-O-C stretch (furan ring) |

| ~ 880 | Strong | C-H out-of-plane bend (furan ring) |

| ~ 740 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 160/162 | High | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 81 | High | [M - Br]⁺ |

| 53 | Medium | [C₄H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 300-500 MHz NMR spectrometer.

-

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. The spectrometer is used to acquire both ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. The resulting spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to the internal standard.

-

3.2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Procedure:

-

Sample Preparation (Neat Liquid): Place a drop of liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer. A background spectrum of the clean salt plates is recorded first. Then, the spectrum of the sample is recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

3.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Procedure:

-

Sample Introduction: A small amount of the sample is introduced into the ion source. For a volatile liquid like this compound, a direct injection or a GC-MS interface can be used.

-

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Conclusion

An In-depth Technical Guide on the Solubility of 2-Bromo-5-methylfuran in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Bromo-5-methylfuran

This compound is a halogenated heterocyclic compound with the molecular formula C₅H₅BrO. It is typically a colorless to pale yellow liquid at room temperature.[1] The presence of the furan ring, a bromine atom, and a methyl group influences its physicochemical properties, including its solubility in various organic solvents. An understanding of its solubility is critical for its use as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.

Physical Properties:

-

Appearance: Colorless to pale yellow liquid[1]

-

Molecular Weight: 161.00 g/mol

-

Density: Approximately 1.537 - 1.66 g/cm³[1]

-

Boiling Point: Approximately 133 °C to 213 °C[1]

-

Melting Point: Approximately -29 °C[1]

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the molecular structure of this compound—possessing both polar (furan ring, C-Br bond) and nonpolar (methyl group, hydrocarbon backbone) characteristics—suggests its solubility across a range of organic solvents. It is reported to be soluble in organic solvents and has low solubility in water.[1] The following table provides a qualitative prediction of its solubility. It is crucial to note that these are estimations, and experimental verification is essential for quantitative assessment.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar nature of these solvents can effectively solvate the polar furan ring and the carbon-bromine bond of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can engage in dipole-dipole interactions with the polar functionalities of this compound. |

| Nonpolar | Hexane, Toluene, Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | The nonpolar character of these solvents will interact favorably with the furan ring and methyl group. |

| Halogenated | Dichloromethane, Chloroform | High | Similar polarities and the presence of halogen atoms would facilitate dissolution. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires empirical testing. The following are standard laboratory methods that can be employed to quantitatively determine the solubility of a liquid solute like this compound in an organic solvent.

This is a classic and straightforward method for determining solubility.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant, recorded temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Visually confirm that a separate phase of undissolved this compound remains, indicating a saturated solution.

-

-

Sample Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has settled.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette. To avoid transferring any undissolved solute, it is advisable to use a filter tip on the pipette.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the known volume of the saturated solution to a pre-weighed, clean, and dry container (e.g., a beaker or evaporating dish).

-

Remove the solvent under reduced pressure using a rotary evaporator or by gentle heating in a fume hood.

-

Once the solvent is fully evaporated, dry the container with the residue in a vacuum oven until a constant weight is achieved.

-

Weigh the container with the dry residue.

-

Calculation:

-

The mass of the dissolved this compound is the final weight of the container with residue minus the initial weight of the empty container.

-

Solubility is then calculated and can be expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

This method is highly accurate and can be used with very small sample volumes.

Methodology:

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

-

Sample Preparation:

-

After allowing the undissolved solute to settle, carefully withdraw a small aliquot of the clear supernatant.

-

Dilute this aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the detector. The dilution factor must be accurately recorded.

-

-

Instrumental Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the chromatograph (HPLC or GC) to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solution into the chromatograph and record the peak area.

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides a robust framework for researchers and professionals in drug development to predict and experimentally determine its solubility in various organic solvents. The provided experimental protocols for gravimetric and chromatographic methods offer reliable approaches for obtaining the necessary quantitative data to support synthesis, purification, and formulation activities. The logical workflow presented can guide solvent selection and the design of solubility studies.

References

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-5-methylfuran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-5-methylfuran, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Proper handling and storage are critical to maintain its purity and reactivity for successful research and development applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its safe handling and storage.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅BrO | [1][2] |

| Molecular Weight | 161.0 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 133 °C at 760 mmHg | [1][2] |

| Density | 1.537 g/cm³ at 25 °C | [1][2] |

| Flash Point | 34 °C | [1][2] |

| Vapor Pressure | 10.8 mmHg at 25 °C | [1][2] |

| Refractive Index | 1.505 | [1][2] |

Stability Profile

This compound is generally stable under recommended storage and handling conditions.[3][4] However, it is susceptible to degradation under certain environmental exposures.

Key Stability Considerations:

-

Thermal Decomposition: The compound can decompose at temperatures above 200°C, which may lead to the release of hazardous hydrogen bromide gas.[1]

-

Flammability: With a flash point of 34 °C, this compound is classified as a flammable liquid.[1][2] Vapors may form explosive mixtures with air.[5]

-

Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as it may lead to vigorous reactions and decomposition.[4][6]

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the storage conditions outlined in Table 2 should be strictly followed.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale | Reference(s) |

| Temperature | Refrigerated (2–8 °C) | To minimize potential degradation and reduce vapor pressure. | [1][4] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | To prevent potential oxidation or moisture-induced degradation. | [1] |

| Light | Store in a dark place | To prevent potential light-induced degradation. | [3] |

| Container | Tightly closed in a dry and well-ventilated place | To prevent contamination and evaporation. | [4][5][7] |

| Location | Away from heat, sparks, open flames, and incompatible materials | To prevent fire and chemical reactions. | [3][4][5] |

Logical Workflow for Ensuring Stability

The following diagram illustrates the critical parameters that influence the stability of this compound and the necessary control measures.

Caption: Logical workflow for maintaining the stability of this compound.

Experimental Protocol: General Stability Assessment

While a specific, detailed stability study for this compound is not publicly available, a general protocol for assessing the stability of similar chemical intermediates can be adapted. This protocol is for informational purposes and should be tailored to specific laboratory conditions and analytical capabilities.

Objective: To evaluate the stability of this compound under various storage conditions over a defined period.

Materials:

-

This compound (high purity)

-

Amber glass vials with PTFE-lined caps

-

Nitrogen or Argon gas source

-

Temperature and humidity-controlled chambers/refrigerators

-

Analytical instrumentation (e.g., GC-MS, HPLC) for purity assessment

Methodology:

-

Sample Preparation:

-

Aliquot this compound into multiple amber glass vials.

-

For samples to be stored under an inert atmosphere, purge the headspace of the vials with nitrogen or argon before sealing.

-

Prepare a control sample for immediate analysis (Time 0).

-

-

Storage Conditions:

-

Divide the samples into different storage groups, for example:

-

Group A (Recommended): 2-8 °C, under inert atmosphere, protected from light.

-

Group B (Ambient): Room temperature (e.g., 25 °C), under inert atmosphere, protected from light.

-

Group C (Elevated Temperature): e.g., 40 °C, under inert atmosphere, protected from light (for accelerated stability testing).

-

Group D (Air Exposure): 2-8 °C, in a sealed vial without an inert atmosphere, protected from light.

-

Group E (Light Exposure): 2-8 °C, under inert atmosphere, in a clear glass vial exposed to ambient light.

-

-

-

Time Points for Analysis:

-

Define the time points for sample analysis, for example: 0, 1, 3, 6, and 12 months.

-

-

Analytical Procedure:

-

At each time point, retrieve one vial from each storage group.

-

Allow the sample to equilibrate to room temperature before opening.

-

Analyze the purity of the sample using a validated analytical method (e.g., GC-MS or HPLC) to identify and quantify any degradation products.

-

Compare the purity results to the Time 0 sample.

-

-

Data Analysis:

-

Plot the purity of this compound as a function of time for each storage condition.

-

Determine the rate of degradation under each condition.

-

Identify any major degradation products formed.

-

Handling and Safety Precautions

Due to the hazardous nature of this compound, appropriate safety measures must be in place during handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][8]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[3][5]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[4][5]

-

Spill Management: In case of a spill, evacuate the area and use appropriate absorbent material for containment. Prevent entry into drains.[5]

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the stability and quality of this compound, leading to more reliable and reproducible experimental outcomes.

References

- 1. Buy this compound (EVT-314742) | 123837-09-2 [evitachem.com]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

Navigating the Synthesis Landscape: A Technical Guide to the Health and Safety of 2-Bromo-5-methylfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for 2-Bromo-5-methylfuran (CAS No. 123837-09-2), a key building block in synthetic chemistry. This document synthesizes critical data from material safety data sheets and chemical databases to ensure its safe handling, storage, and use in a laboratory setting. Adherence to the protocols outlined herein is paramount for minimizing risk and ensuring a safe research environment.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification, which is crucial for understanding its potential risks.

| GHS Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Pictograms:

Signal Word: Warning

Physicochemical Data

Understanding the physical and chemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₅H₅BrO | [1][2][3] |

| Molecular Weight | 161.00 g/mol | [2][3][4] |

| Boiling Point | 133 °C | [3][4] |

| Flash Point | 34 °C | [3][4] |

| Density | 1.537 g/cm³ | [3][4] |

| Refractive Index | 1.505 | [3][4] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following diagram outlines the necessary PPE for handling this compound.

Caption: Required Personal Protective Equipment workflow for handling this compound.

Engineering Controls

Always handle this compound in a well-ventilated area.[5][6] A chemical fume hood is essential to minimize inhalation exposure.[7] Eyewash stations and safety showers must be readily accessible in the immediate work area.[8]

Storage

Store containers tightly closed in a dry, cool, and well-ventilated place.[7][9][10] Keep the compound away from heat, sparks, and open flames as it has a low flash point.[3][8] It is incompatible with strong oxidizing agents.[9]

Emergency and First-Aid Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial. The following flowchart details the necessary first-aid measures.

Caption: Emergency first-aid procedures following exposure to this compound.

Spill and Disposal Management

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

Spill Response

In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[8][10] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[5][8] Do not let the chemical enter drains.[5][10]

Waste Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[5][7][9] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5]

Toxicological Information

While comprehensive toxicological studies on this compound are not extensively published, the GHS classification indicates that it is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin, eye, and respiratory irritation.[11] No information is available regarding its carcinogenic, mutagenic, or reproductive effects.[7]

Experimental Protocols: Detailed experimental methodologies for the toxicological assessment of this compound are not available in the public domain through standard safety data sheets or chemical databases. Researchers should treat this compound with the caution afforded to substances with an incomplete toxicological profile.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its handling requires a thorough understanding of its associated hazards. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can significantly mitigate the risks. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and ensure all laboratory personnel are trained on these safety protocols.

References

- 1. This compound 96% | CAS: 123837-09-2 | AChemBlock [achemblock.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Buy this compound (EVT-314742) | 123837-09-2 [evitachem.com]

- 4. echemi.com [echemi.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. 123837-09-2 | this compound | Bromides | Ambeed.com [ambeed.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Substance Information - ECHA [echa.europa.eu]

Navigating the Reactivity of the Furan Ring in 2-Bromo-5-methylfuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the furan ring in 2-Bromo-5-methylfuran, a versatile building block in organic synthesis. The presence of the bromo and methyl substituents, along with the inherent electronic properties of the furan ring, dictates its reactivity towards a variety of transformations, including metal-catalyzed cross-coupling reactions, electrophilic substitution, cycloaddition reactions, and the formation of organometallic intermediates. This document details the key reactive pathways, provides experimental protocols for seminal reactions, and presents quantitative data to guide synthetic strategies.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 2-position of this compound is the primary site of reactivity in metal-catalyzed cross-coupling reactions. These transformations are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. The general order of halide reactivity in these palladium-catalyzed reactions is I > Br > Cl, making the bromo-substituted furan a reactive coupling partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and vinyl-furan structures. It involves the palladium-catalyzed reaction of this compound with an organoboron compound, typically a boronic acid or its ester, in the presence of a base.

Quantitative Data for Suzuki-Miyaura Coupling of this compound Analogs

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |

| 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 | 2-Bromo-5-alkylthiophene |

| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 16 | 88 | 2-Bromofuran |

| 4-Cyanophenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 18 | 92 | 2-Bromo-5-methylpyridine |

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromofuran Derivative

A mixture of the 2-bromofuran derivative (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol) is placed in a round-bottom flask. A mixture of 1,4-dioxane (8 mL) and water (2 mL) is added. The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The reaction mixture is then heated to 80-100 °C with vigorous stirring for 12-24 hours, while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Bromo-5-methylfuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-bromo-5-methylfuran, a heterocyclic compound of interest in medicinal chemistry and materials science. The furan ring, an electron-rich aromatic system, readily undergoes electrophilic attack. In this compound, the existing substituents significantly influence the regioselectivity of these reactions. This document details the theoretical basis for the observed reactivity and provides experimental protocols for key electrophilic substitution reactions, including formylation, acylation, nitration, and sulfonation. Quantitative data, where available, is summarized, and reaction pathways are visualized to facilitate a deeper understanding of the underlying principles.

Introduction: Reactivity and Regioselectivity

Furan is a five-membered aromatic heterocycle containing an oxygen atom, which donates electron density to the ring, making it significantly more reactive towards electrophiles than benzene. Electrophilic substitution in furan preferentially occurs at the α-positions (2 and 5), as the carbocation intermediate (the sigma complex) is better stabilized by resonance involving the oxygen atom.

In the case of this compound, both α-positions are occupied. Therefore, electrophilic attack is directed to the β-positions (3 and 4). The regioselectivity of the substitution is determined by the directing effects of the bromo and methyl groups.

-

Methyl Group (-CH₃): The methyl group is an electron-donating group (EDG) through an inductive effect and hyperconjugation. It is an activating group and is ortho, para-directing. In the furan ring, this corresponds to directing the incoming electrophile to the adjacent position, which is the 3-position.

-

Bromo Group (-Br): The bromo group is an electron-withdrawing group (EWG) through its inductive effect but can donate electron density through resonance. It is a deactivating group overall but is also ortho, para-directing. This also directs the incoming electrophile to the 3-position.

Due to the concordant directing effects of both the methyl and bromo groups, electrophilic substitution on this compound is strongly expected to occur at the 3-position .

Key Electrophilic Substitution Reactions

This section details the primary electrophilic substitution reactions applicable to this compound. While specific experimental data for this exact substrate is limited in the literature, the following protocols are based on established procedures for closely related furan derivatives and the predicted regioselectivity.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3]

Reaction Pathway:

Caption: Vilsmeier-Haack formylation of this compound.

Experimental Protocol (Adapted):

A detailed protocol for the Vilsmeier-Haack formylation of a substituted furan is provided below, which can be adapted for this compound.

| Step | Procedure |

| 1 | In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place N,N-dimethylformamide (DMF) (3 equivalents). |

| 2 | Cool the flask to 0-5 °C using an ice bath. |

| 3 | To the cooled DMF, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise over 30 minutes with constant stirring, maintaining the temperature below 10 °C. |

| 4 | After the addition is complete, continue stirring the mixture for an additional hour at the same temperature to allow for the formation of the Vilsmeier reagent. |

| 5 | Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM). |

| 6 | Add the solution of the substrate dropwise to the freshly prepared Vilsmeier reagent at 0 °C. |

| 7 | After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). |

| 8 | Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring. |

| 9 | Neutralize the mixture with a saturated sodium bicarbonate solution. |

| 10 | Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). |

| 11 | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |

| 12 | Purify the crude product by column chromatography on silica gel. |

Expected Product: this compound-3-carbaldehyde.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the furan ring using an acylating agent (e.g., acetic anhydride or an acyl chloride) in the presence of a Lewis acid catalyst.[4] Milder Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) are often preferred for reactive substrates like furans to minimize side reactions such as polymerization and ring opening.[5]

Reaction Pathway:

Caption: Friedel-Crafts acylation of this compound.

Experimental Protocol (Adapted from Acylation of Furan): [5]

| Step | Procedure |

| 1 | To a stirred solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or carbon disulfide), add acetic anhydride (1.1 equivalents). |

| 2 | Cool the mixture to 0 °C in an ice bath. |

| 3 | Slowly add the Lewis acid catalyst (e.g., anhydrous zinc chloride, 0.5-1 equivalent) portion-wise, maintaining the temperature at 0 °C. |

| 4 | Allow the reaction to stir at 0 °C and monitor its progress by TLC or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours. |

| 5 | Once the reaction is complete, quench it by slowly adding it to a mixture of crushed ice and saturated aqueous sodium bicarbonate solution. |

| 6 | Extract the aqueous layer with an organic solvent (e.g., diethyl ether). |

| 7 | Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. |

| 8 | Filter the drying agent and concentrate the filtrate under reduced pressure. |

| 9 | Purify the crude product by vacuum distillation or column chromatography. |

Quantitative Data for Acylation of Furan with Acetic Anhydride (for reference): [5]

| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| AlCl₃ | Stoichiometric | CS₂ | 0 | 2 | ~35 |

| BF₃·OEt₂ | 0.1 eq | None | 0 | 2-4 | ~70-80 |

| H-beta zeolite | - | None | 70 | 1.5 | 87.6 |

Nitration

Nitration of furan derivatives is often challenging due to the sensitivity of the furan ring to strong acidic conditions, which can lead to polymerization or decomposition. Milder nitrating agents, such as acetyl nitrate (prepared in situ from acetic anhydride and nitric acid), are typically employed.

Reaction Pathway:

Caption: Nitration of this compound.

Experimental Protocol (Conceptual):

| Step | Procedure |

| 1 | In a flask, cool acetic anhydride (excess) to -10 °C. |

| 2 | Slowly add fuming nitric acid (1 equivalent) to the acetic anhydride while maintaining the low temperature to generate acetyl nitrate in situ. |

| 3 | In a separate flask, dissolve this compound (1 equivalent) in acetic anhydride. |

| 4 | Cool the substrate solution to -10 °C. |

| 5 | Slowly add the acetyl nitrate solution to the substrate solution, keeping the temperature below 0 °C. |

| 6 | Stir the reaction mixture at low temperature and monitor its progress by TLC. |

| 7 | Upon completion, pour the reaction mixture into a mixture of ice and water. |

| 8 | Extract the product with a suitable organic solvent. |

| 9 | Wash the organic layer with a dilute sodium carbonate solution and then with brine. |

| 10 | Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. |

| 11 | Purify the product by column chromatography. |

Expected Product: 3-Nitro-2-bromo-5-methylfuran.

Sulfonation

Sulfonation of furans can also be problematic due to the harsh acidic conditions typically used. A milder sulfonating agent, such as the sulfur trioxide-pyridine complex, is often preferred.

Reaction Pathway:

Caption: Sulfonation of this compound.

Experimental Protocol (Conceptual):

| Step | Procedure |

| 1 | In a dry flask under an inert atmosphere, place the sulfur trioxide-pyridine complex (1.1 equivalents). |

| 2 | Add a dry, aprotic solvent such as dichloromethane or 1,2-dichloroethane. |

| 3 | Add this compound (1 equivalent) to the suspension. |

| 4 | Heat the reaction mixture to reflux and monitor by TLC. |

| 5 | After the reaction is complete, cool the mixture to room temperature. |

| 6 | Carefully quench the reaction by adding water. |

| 7 | Separate the aqueous layer and wash the organic layer with water. |

| 8 | The product, being a sulfonic acid, may be soluble in the aqueous layer. Acidify the aqueous layer and extract with a more polar organic solvent if necessary, or isolate as a salt. |

| 9 | Purify the product as appropriate. |

Expected Product: this compound-3-sulfonic acid.

Summary of Expected Products and Regioselectivity

The following table summarizes the expected major products from the electrophilic substitution reactions of this compound.

| Reaction | Electrophile | Expected Major Product |

| Vilsmeier-Haack Formylation | Chloroiminium ion | This compound-3-carbaldehyde |

| Friedel-Crafts Acylation | Acylium ion | 3-Acetyl-2-bromo-5-methylfuran |

| Nitration | Nitronium ion (from acetyl nitrate) | 3-Nitro-2-bromo-5-methylfuran |

| Sulfonation | SO₃ (as pyridine complex) | This compound-3-sulfonic acid |

Logical Workflow for Predicting Regioselectivity:

Caption: Workflow for predicting regioselectivity.

Conclusion

The electrophilic substitution reactions of this compound are governed by the high reactivity of the furan nucleus and the strong directing influence of the existing substituents. Both the bromo and methyl groups direct incoming electrophiles to the 3-position, leading to a high degree of regioselectivity. While specific experimental data for this substrate is not abundant, established protocols for related furan derivatives provide a solid foundation for synthetic planning. The resulting 3-substituted-2-bromo-5-methylfurans are valuable intermediates for further functionalization, offering access to a diverse range of complex molecules for applications in drug discovery and materials science. Further experimental investigation is warranted to quantify yields and optimize reaction conditions for these transformations.

References

Methodological & Application

Suzuki Coupling Reactions of 2-Bromo-5-methylfuran: A Detailed Guide for Researchers

Application Notes and Protocols for the Synthesis of 2-Aryl-5-methylfurans

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds. This is particularly true in the fields of medicinal chemistry and drug development, where the creation of novel biaryl and heteroaryl structures is paramount. This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction utilizing 2-Bromo-5-methylfuran as a key building block for the synthesis of various 2-aryl-5-methylfuran derivatives. These products are valuable intermediates in the development of new therapeutic agents and functional materials.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base. In the context of this document, this compound serves as the organohalide partner, reacting with various arylboronic acids to yield the corresponding 2-aryl-5-methylfurans.

Figure 1: General scheme of the Suzuki coupling reaction of this compound.

Caption: General Suzuki coupling reaction.